N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide
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Description
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C19H14F2N6OS and its molecular weight is 412.42. The purity is usually 95%.
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Scientific Research Applications
Catalytic Potential and Chemical Reactions
- The compound features a structural motif potentially suitable for metal-catalyzed C-H bond functionalization reactions, as indicated by similar compounds with N,N-bidentate directing groups (Hamad H. Al Mamari, Nasser Al Awaimri, Yousuf Al Lawati, 2019).
Antimicrobial Properties
- Derivatives of this compound have been synthesized and found effective against various bacterial and fungal infections, suggesting potential therapeutic interventions (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Anticancer Potential
- Certain derivatives have shown significant anti-proliferative effects against tumor cell lines and potential as anti-neoplastic agents, particularly in cervical cancer cells (Raghu Ningegowda, N. Shivananju, et al., 2016).
Liquid Crystal Research
- Similar compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings have been synthesized, exhibiting enantiotropic nematic mesophases, relevant in liquid crystal research (Jumbed H. Tomma, Ivan H. Rou'il, A. H. Al-dujaili, 2009).
Photophysical Studies
- Compounds with difluorophenyl azide, a similar structural component, have been studied using laser flash photolysis, contributing to understanding of photophysical properties and reactions (K. Schnapp, M. Platz, 1993).
Catalysis and Material Science
- Triazolylidenes, closely related to this compound, are emerging as powerful ligands in catalysis and have implications in material science due to their strong donor properties (Kate F. Donnelly, Ana Petronilho, M. Albrecht, 2013).
Novel Synthetic Methods
- The compound's analogs are used to explore new synthetic methods for N-containing complex structural motifs, enhancing the efficiency of chemical synthesis processes (Monalisa Akter, Kavuri Rupa, P. Anbarasan, 2022).
Activation of Dihydrogen
- Related carbene-borane Lewis pairs have been studied for their potential in dihydrogen activation, relevant in chemistry and energy research (Sabrina Kronig, Eileen Theuergarten, et al., 2011).
Properties
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c1-10-5-3-4-6-13(10)18(28)23-19-22-17(25-29-19)16-11(2)27(26-24-16)15-9-12(20)7-8-14(15)21/h3-9H,1-2H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSIASSDSKDKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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